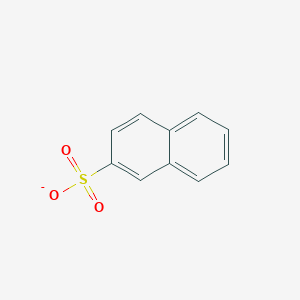

Naphthalene-2-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Naphthalene-2-sulfonate (NS) is a chemical compound that has been extensively studied for its various applications in scientific research. It is a sulfonated derivative of naphthalene, which is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in coal tar and petroleum. NS is an anionic surfactant that has been used in a wide range of research applications, including protein purification, enzyme assays, and membrane studies.

Applications De Recherche Scientifique

Electron Beam Irradiation in Water Treatment

Naphthalene-2-sulfonate (2-NS) has been studied for its behavior under electron beam irradiation in aqueous solutions, often with the addition of oxidants. This research is significant in understanding the degradation of aromatic sulfonated compounds, like 2-NS, in industrial applications. The addition of oxidants like S2O82− or H2O2 enhances the effectiveness of the radiolytic system for 2-NS removal. This demonstrates potential applications in environmental remediation and water treatment processes (Alkhuraiji & Leitner, 2016).

Toxicity and Bioaccumulation in Aquatic Life

Studies have shown that 2-naphthalene sulfonate, used widely in textile industries, can bioaccumulate and exhibit toxicity in aquatic organisms. Its high solubility and resistance to biodegradation pose significant environmental concerns. Research into the toxicity of 2-NS in blood cells of Channa punctatus, a type of fish, has provided insights into the compound's impact on aquatic ecosystems (Mehra & Chadha, 2020).

Electrocoagulation for Water Treatment

The electrocoagulation of naphthalene sulfonates, particularly in the context of wastewater treatment, has been a subject of research. This process, involving stainless steel electrodes, addresses the removal of sulfonates like 2-NS from industrial effluents. The research underscores the importance of optimizing variables such as current density and treatment time, demonstrating potential for practical applications in industrial wastewater management (Olmez-Hanci, Kartal, & Arslan-Alaton, 2012).

Use in Geothermal Tracing

Naphthalene sulfonates, including 2-naphthalene sulfonate, have been evaluated for use as tracers in geothermal reservoirs. Their thermal decay kinetics were studied in simulated hydrothermal environments, providing valuable data for their application in high-temperature geothermal reservoirs. This research contributes to the understanding of how these compounds behave under extreme environmental conditions and their utility in geothermal energy exploration (Rose, Benoit, & Kilbourn, 2001).

Interaction with Proteins

Research on 1-Anilino-8-naphthalene sulfonate, a derivative of naphthalene sulfonate, has explored its interactions with proteins like apomyoglobin and apohemoglobin. This compound binds to specific sites on these proteins, making it a valuable tool for studying protein structure and function. Such studies provide insights into non-polar binding sites in proteins and the dynamics of protein-ligand interactions (Stryer, 1965).

Wastewater Treatment

Naphthalene sulfonates, due to their hydrophobic and ionizable nature, pose challenges in wastewater treatment. Research has focused on developing materials like recyclable acrylic ester polymers for the removal of these compounds from wastewater. This has implications for improving the efficiency of wastewater treatment processes, especially in handling pollutants like 2-NS (Pan et al., 2008).

Propriétés

Numéro CAS |

16023-36-2 |

|---|---|

Formule moléculaire |

C10H7O3S- |

Poids moléculaire |

207.23 g/mol |

Nom IUPAC |

naphthalene-2-sulfonate |

InChI |

InChI=1S/C10H8O3S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,11,12,13)/p-1 |

Clé InChI |

KVBGVZZKJNLNJU-UHFFFAOYSA-M |

SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-] |

SMILES canonique |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-] |

Synonymes |

2-naphthalenesulfonate 2-naphthalenesulfonic acid beta-naphthalenesulfonic acid |

Origine du produit |

United States |

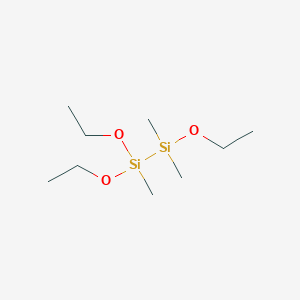

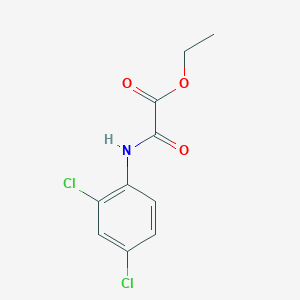

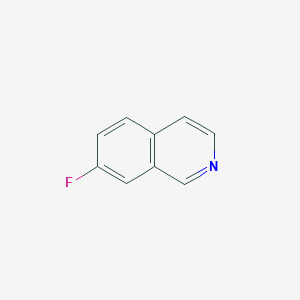

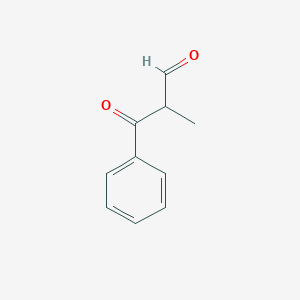

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

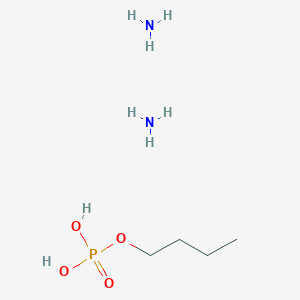

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-[2-(1-Piperazinyl)ethyl]-9-octadecenamide](/img/structure/B94707.png)

![ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate](/img/structure/B94721.png)